(5-Chloro-2-fluoro-4-methylphenyl)methanol
Overview
Description
(5-Chloro-2-fluoro-4-methylphenyl)methanol is an organic compound with the molecular formula C8H8ClFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups
Mechanism of Action
Target of Action
Similar compounds are known to interact with benzylic positions . The role of these targets is typically to facilitate reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The compound’s interaction with its targets involves reactions at the benzylic position . This can include free radical reactions, where a hydrogen atom at the benzylic position is removed, resulting in a resonance-stabilized radical . The compound can also undergo nucleophilic substitution reactions, which can be either SN1 or SN2, depending on the nature of the benzylic halide .
Biochemical Pathways
The compound’s reactions at the benzylic position suggest that it may influence pathways involving free radical reactions and nucleophilic substitutions .
Pharmacokinetics
The compound has a predicted boiling point of 2960±350 °C and a predicted density of 1265±006 g/cm3 at 20 °C and 760 Torr . These properties may influence the compound’s bioavailability.
Result of Action
The compound’s reactions at the benzylic position suggest that it may induce changes in the molecular structure of its targets, potentially influencing their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “Benzenemethanol, 5-chloro-2-fluoro-4-methyl-”. For instance, the rate of reaction can be affected by the electronegativity of the halogen involved . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-fluoro-4-methylphenyl)methanol typically involves the reaction of 5-chloro-2-fluoro-4-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar reduction process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-fluoro-4-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 5-Chloro-2-fluoro-4-methylbenzaldehyde or 5-Chloro-2-fluoro-4-methylbenzoic acid.
Reduction: 5-Chloro-2-fluoro-4-methylbenzene.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-2-fluoro-4-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenol: Similar structure but lacks the chlorine atom.
5-Chloro-2-fluoro-4-methylbenzaldehyde: Similar structure but contains an aldehyde group instead of an alcohol group.
5-Chloro-2-fluoro-4-methylbenzoic acid: Similar structure but contains a carboxylic acid group instead of an alcohol group.
Uniqueness
(5-Chloro-2-fluoro-4-methylphenyl)methanol is unique due to the combination of chlorine, fluorine, and methyl substituents on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
(5-chloro-2-fluoro-4-methylphenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBAVDGJEVHLJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001271529 | |
Record name | 5-Chloro-2-fluoro-4-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001271529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252004-44-7 | |
Record name | 5-Chloro-2-fluoro-4-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252004-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-fluoro-4-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001271529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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